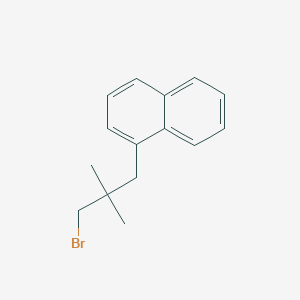

1-(3-Bromo-2,2-dimethylpropyl)naphthalene

Descripción general

Descripción

The compound “1-(3-Bromo-2,2-dimethylpropyl)naphthalene” is a brominated derivative of naphthalene. Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings . The brominated derivative would have a bromine atom and a 2,2-dimethylpropyl group attached to the naphthalene base .

Synthesis Analysis

While the specific synthesis pathway for “1-(3-Bromo-2,2-dimethylpropyl)naphthalene” is not available, brominated derivatives of naphthalene can generally be synthesized through electrophilic aromatic substitution reactions . This involves the reaction of naphthalene with a bromine source, often in the presence of a Lewis acid catalyst .Molecular Structure Analysis

The molecular structure of “1-(3-Bromo-2,2-dimethylpropyl)naphthalene” would consist of a naphthalene base with a bromine atom and a 2,2-dimethylpropyl group attached. The exact 3D structure would depend on the specific locations of these attachments on the naphthalene base .Chemical Reactions Analysis

Brominated derivatives of naphthalene can undergo various chemical reactions. For instance, the bromine atom can be displaced by other groups in nucleophilic substitution reactions . The specific reactions that “1-(3-Bromo-2,2-dimethylpropyl)naphthalene” can undergo would depend on the exact structure and conditions.Aplicaciones Científicas De Investigación

Organic Synthesis and Reactivity

Bromo-substituted naphthalenes are key intermediates in organic synthesis, serving as building blocks for more complex molecules. For example, bromo-naphthalenes have been employed in the synthesis of biaryl structures through cross-coupling reactions, demonstrating their utility in constructing compounds with potential pharmaceutical applications (Pomarański et al., 2016). Additionally, bromo-substituted derivatives have been used in the generation of cyclic compounds via intramolecular reactions, highlighting their versatility in forming diverse chemical architectures (Ozeryanskii et al., 2020).

Material Science and Supramolecular Chemistry

Bromo-naphthalene derivatives have found applications in material science, particularly in the development of naphthalene diimides (NDIs), which are used in supramolecular chemistry and as precursors for electronic materials. The selective synthesis of bromo-substituted naphthalene dianhydride derivatives is crucial for the production of core-substituted NDIs, which are significant for their electronic and optical properties (Ping, 2012).

Catalysis and Chemical Transformations

In catalysis, bromo-substituted naphthalenes play a role in facilitating various chemical transformations. For instance, they are used in the synthesis of organometallic complexes for asymmetric catalysis, demonstrating their contribution to producing chiral molecules with high enantioselectivity (Huang et al., 2010). These complexes are essential for pharmaceutical synthesis, where the production of enantiomerically pure compounds is critical.

Environmental and Atmospheric Chemistry

Bromo-naphthalenes also feature in studies related to environmental and atmospheric chemistry, such as investigations into the gas-phase reactions of alkylnaphthalenes with nitrate and OH radicals. These studies provide insights into the atmospheric fate of these compounds, which are relevant for understanding air quality and pollutant degradation mechanisms (Phousongphouang & Arey, 2002).

Mecanismo De Acción

Target of Action

The targets of such compounds are often determined by their chemical structure and functional groups. For instance, brominated organic compounds often interact with proteins or enzymes in the body, altering their function .

Mode of Action

The mode of action of brominated compounds can vary widely. Some may inhibit enzyme activity, while others may bind to receptors or other proteins, altering their function .

Biochemical Pathways

The specific biochemical pathways affected by “1-(3-Bromo-2,2-dimethylpropyl)naphthalene” would depend on its specific targets within the body. Brominated compounds can participate in a variety of biochemical reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Brominated compounds, for example, can be absorbed through the skin, lungs, and gastrointestinal tract. They can be distributed throughout the body, often accumulating in fatty tissues. They can be metabolized by the liver and excreted in urine or feces .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. This could range from altered cellular function to changes in whole-body physiology .

Action Environment

The action, efficacy, and stability of “1-(3-Bromo-2,2-dimethylpropyl)naphthalene” could be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals .

Safety and Hazards

Direcciones Futuras

The future directions for “1-(3-Bromo-2,2-dimethylpropyl)naphthalene” would depend on its specific applications. Brominated aromatic compounds have been widely used in various industries, but their use has been decreasing due to environmental and health concerns . Future research may focus on finding safer and more environmentally friendly alternatives.

Propiedades

IUPAC Name |

1-(3-bromo-2,2-dimethylpropyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Br/c1-15(2,11-16)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZHWBUYVPMZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC2=CC=CC=C21)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-2,2-dimethylpropyl)naphthalene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

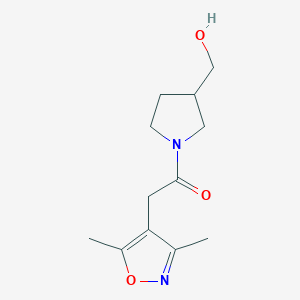

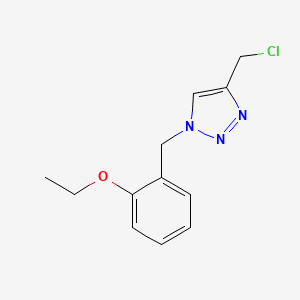

![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467097.png)

![[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467099.png)

![4-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467101.png)

![3-[3-(Hydroxymethyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B1467104.png)

![2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B1467106.png)

![2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467109.png)

![N-cyclopentyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467112.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B1467119.png)

![[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467120.png)